molecular formula C20H16N4O2 B2713893 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034547-52-7

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2713893
CAS No.: 2034547-52-7
M. Wt: 344.374
InChI Key: FGXVMICRLLRVIC-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a furan ring, a pyridine ring, a pyrazole ring, and a benzamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan-pyridine intermediate: This step involves the reaction of 2-furylboronic acid with 4-bromopyridine under Suzuki coupling conditions, using a palladium catalyst and a base such as potassium carbonate.

    Methylation: The intermediate is then methylated using a suitable methylating agent like methyl iodide in the presence of a base.

    Formation of the benzamide derivative: The methylated intermediate is reacted with 3-(1H-pyrazol-1-yl)benzoic acid under amide coupling conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Various substituted benzamides and derivatives.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-imidazol-1-yl)benzamide: Similar structure but with an imidazole ring instead of a pyrazole ring.

    N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-triazol-1-yl)benzamide: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is unique due to its combination of a furan ring, a pyridine ring, a pyrazole ring, and a benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-20(16-4-1-5-17(13-16)24-10-3-8-23-24)22-14-15-7-9-21-18(12-15)19-6-2-11-26-19/h1-13H,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXVMICRLLRVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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